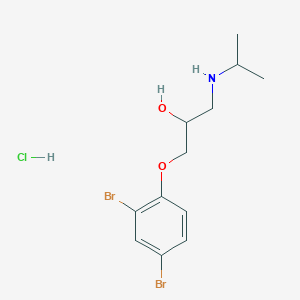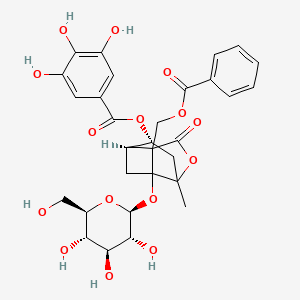
1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions.
Mécanisme D'action
1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride acts as a selective antagonist of β2-adrenergic receptors. It binds to the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the physiological effects of β2-adrenergic receptor activation.
Biochemical and Physiological Effects:
1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, as well as inhibit airway smooth muscle contraction. It has also been shown to decrease glucose uptake and insulin secretion in pancreatic β-cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride in lab experiments is its high selectivity for β2-adrenergic receptors, which allows for specific investigation of the role of these receptors in various physiological and pathological conditions. However, one limitation of using 1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride. One potential direction is to investigate the role of β2-adrenergic receptors in the regulation of immune function, as recent studies have suggested that these receptors may play a role in modulating immune cell function. Another potential direction is to investigate the use of 1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride as a therapeutic agent in the treatment of various diseases, such as asthma, diabetes, and cardiovascular disease. Finally, further research is needed to better understand the potential off-target effects of 1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride and to develop more selective β2-adrenergic receptor antagonists for use in scientific research.
Méthodes De Synthèse
The synthesis of 1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride involves several steps, including the reaction of 2,4-dibromophenol with isopropylamine to form 2,4-dibromophenyl isopropylamine, which is then reacted with epichlorohydrin to form 1-(2,4-dibromophenoxy)-3-(isopropylamino)propan-2-ol. The final step involves the hydrochloride salt formation of the compound.
Applications De Recherche Scientifique
1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It has been used to investigate the effects of β2-adrenergic receptor activation on heart rate, blood pressure, and airway smooth muscle contraction. It has also been used to study the role of β2-adrenergic receptors in the regulation of glucose metabolism and insulin secretion.
Propriétés
IUPAC Name |
1-(2,4-dibromophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br2NO2.ClH/c1-8(2)15-6-10(16)7-17-12-4-3-9(13)5-11(12)14;/h3-5,8,10,15-16H,6-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRYIGXULLAHHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)Br)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B2380628.png)
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2380630.png)






![6-Ethyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380641.png)

![Methyl 1-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2380644.png)

